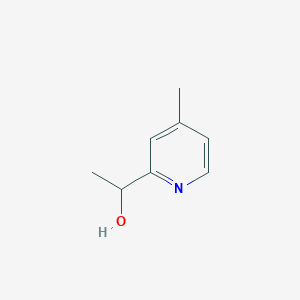

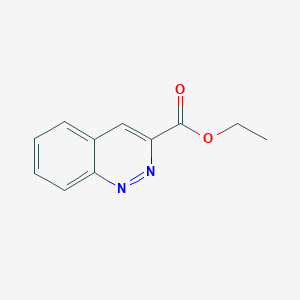

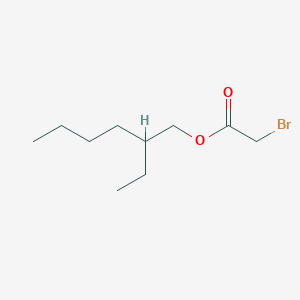

![molecular formula C12H10N2O2 B3060786 Methyl [2,3'-bipyridine]-6'-carboxylate CAS No. 845827-15-8](/img/structure/B3060786.png)

Methyl [2,3'-bipyridine]-6'-carboxylate

Overview

Description

“Methyl [2,3’-bipyridine]-6’-carboxylate” is a derivative of the bipyridine family . Bipyridines are organic compounds that are important isomers of the bipyridine family. They are bidentate chelating ligands, forming complexes with many transition metals . Bipyridinium salts, which are related compounds, are popular due to their potential applications in redox flow batteries .

Molecular Structure Analysis

Bipyridines and their derivatives have significant structural differences. For instance, X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . Accordingly, 4,4′-bipyridinium dication possesses a planar arrangement .Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions .Scientific Research Applications

Synthesis of Ligands and Complexes

- Methyl [2,3'-bipyridine]-6'-carboxylate has been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands, which are suited for complexation with lanthanide(III) cations. This is achieved through a series of functionalizations and carboalkoxylation reactions (Charbonnière, Weibel, & Ziessel, 2001).

Investigation of Stability and Synthesis of Esters

- The stability of solutions of esters of this compound has been investigated, revealing that solutions are stable for one month when stored in a place protected against light. This research is significant for understanding the stability of compounds derived from this compound (Kažoka et al., 2007).

Application in Dye-Sensitised Solar Cells

- This compound based poly(bipyridine)ruthenium complexes with carboxylate anchor groups are key components in dye-sensitised solar cells. An improved microwave-assisted synthetic procedure for these complexes has been developed, showcasing their significance in renewable energy technologies (Schwalbe et al., 2008).

Enhancing the Stability of Metal-Organic Frameworks

- Incorporating hydrophobic groups like methyl at specific positions of the ligand based on this compound can significantly enhance the water resistance of metal-organic framework (MOF) structures. This application is crucial for the development of more robust and durable MOFs (Ma, Li, & Li, 2011).

Development of Novel Metal Complexes

- Steric hindrance from methyl substitutions on ligands like this compound has been used to synthesize unique multinuclear metal complexes, offering new avenues in coordination chemistry (Mukhopadhyay & Armstrong, 2003).

Coordination Chemistry and Complex Formation

- The compound is instrumental in the synthesis of coordination polymers and investigation of their metal complexation properties, contributing to the understanding of molecular interactions in coordination chemistry (Chen et al., 2006).

Chemosensor Development

- This compound has been used to create fluorescent chemosensors for detecting metal ions like copper(II), leveraging its fluorescence quenching properties. This application is significant in environmental monitoring and analytical chemistry (He et al., 2006).

Future Directions

Mechanism of Action

Target of Action

Methyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine . Bipyridine derivatives, such as Milrinone, are known to inhibit phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and smooth muscle contractility by metabolizing cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes .

Mode of Action

As a PDE-III inhibitor, Methyl [2,3’-bipyridine]-6’-carboxylate likely increases intracellular cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins in the heart cells, enhancing their function . This results in improved cardiac function and peripheral vasodilation .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. For instance, it enhances the L-type calcium channel’s activity, leading to increased calcium influx into the cell . This results in stronger cardiac muscle contraction. Additionally, cAMP activates the ryanodine receptor, causing a release of calcium from the sarcoplasmic reticulum, further contributing to muscle contraction .

Pharmacokinetics

Similar bipyridine derivatives like milrinone are known to have good bioavailability . They are administered intravenously and are primarily excreted unchanged in the urine .

Result of Action

The overall result of Methyl [2,3’-bipyridine]-6’-carboxylate’s action would be enhanced cardiac contractility and peripheral vasodilation . This could potentially be beneficial in conditions like heart failure, where the heart’s pumping ability is compromised .

properties

IUPAC Name |

methyl 5-pyridin-2-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHHMOUAQBVFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228050 | |

| Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845827-15-8 | |

| Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

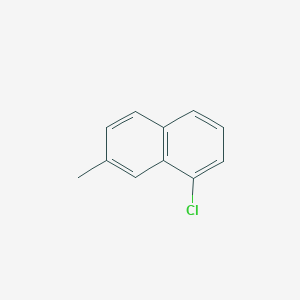

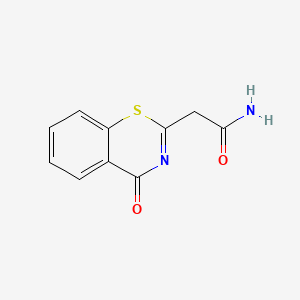

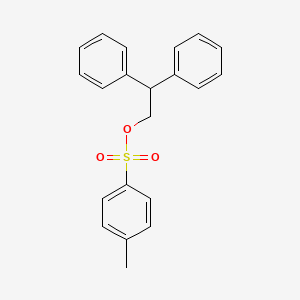

![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)

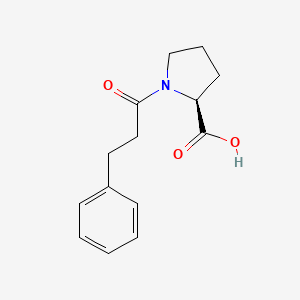

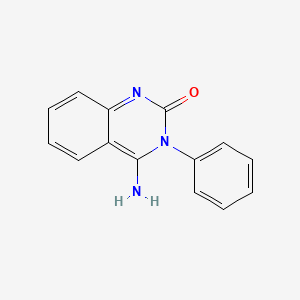

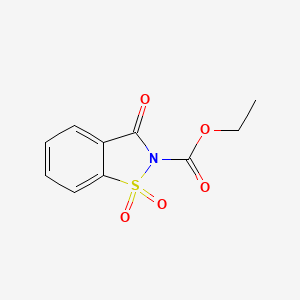

![n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B3060718.png)

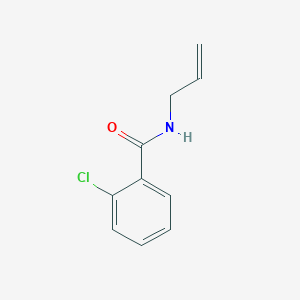

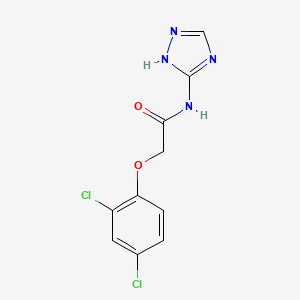

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)